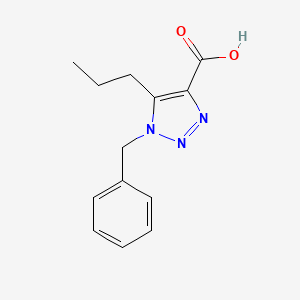

1-benzyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-benzyl-5-propyltriazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-2-6-11-12(13(17)18)14-15-16(11)9-10-7-4-3-5-8-10/h3-5,7-8H,2,6,9H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQXZDFVIKIFOBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(N=NN1CC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Procedure

Benzyl Azide Preparation :

Benzyl azide is synthesized via diazotization of benzylamine. A solution of benzylamine (0.5 mol) in hydrochloric acid (116 mL) and water (206 mL) is cooled to 0°C, followed by dropwise addition of sodium nitrite (0.54 mol) in water (125 mL). After stirring for 1 hour, sodium azide (0.62 mol) in water (125 mL) is added, yielding benzyl azide in 90% purity after extraction with ether.β-Ketoester Synthesis :

Ethyl 3-oxopentanoate, the requisite β-ketoester, is prepared via Claisen condensation of ethyl propionate and ethyl acetate under basic conditions. The crude product is purified by silica gel chromatography (hexanes:ethyl acetate, 9:1), achieving an 80% yield.Cyclocondensation Reaction :

Benzyl azide (25 mmol), ethyl 3-oxopentanoate (28 mmol), and potassium carbonate (10.5 g) are combined in aqueous ethanol (95%, 45 mL) and water (15 mL). The mixture is heated at 80°C for 16 hours, forming a homogeneous solution. Post-reaction, the aqueous phase is acidified with 1M HCl, precipitating the target compound. Filtration and drying under high vacuum yield 1-benzyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid in 70–85% yield.

Mechanistic Insights

The reaction proceeds via base-induced deprotonation of the β-ketoester, generating an enolate that attacks the azide’s terminal nitrogen. Subsequent cyclization and elimination of ethanol afford the triazole core, with the carboxylic acid group arising from hydrolysis of the ester during workup.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, while traditionally used for 1,4-disubstituted triazoles, can be adapted for 1,5-regioselectivity under modified conditions. A recent adaptation from RSC advances demonstrates the utility of fluorinated intermediates, though analogous protocols apply to non-fluorinated systems.

Synthetic Procedure

Propiolic Acid Derivative Preparation :

Ethyl propiolate (0.5 mmol) is reacted with propylmagnesium bromide in tetrahydrofuran (THF) at −78°C, yielding ethyl 3-propylpropiolate after quenching with ammonium chloride.CuAAC Reaction :

Benzyl azide (0.5 mmol), ethyl 3-propylpropiolate (0.5 mmol), and copper(I) 3-methylsalicylate (2 mol%) are combined in dimethylformamide (DMF, 0.4 mL) and water (1.0 mL). The reaction is stirred at 40°C for 20 hours, followed by extraction with diethyl ether and purification via flash chromatography. Saponification of the ester with lithium hydroxide affords the carboxylic acid in 60–75% yield.

Regioselectivity Considerations

While CuAAC typically favors 1,4-disubstituted triazoles, steric and electronic modulation of the alkyne (e.g., electron-withdrawing groups) can shift selectivity toward the 1,5-isomer. Nuclear magnetic resonance (NMR) analysis of the crude product is essential to confirm regiochemistry.

Azide-Ketone [3+2] Cycloaddition

A less conventional but highly regioselective route involves the reaction of benzyl azide with a ketone bearing a propyl group. This method, reported in recent literature, avoids the use of alkynes and leverages pyrrolidine as a catalyst.

Synthetic Procedure

Ketone Preparation :

3-Pentyl-1-phenylpropan-1-one is synthesized via Friedel-Crafts acylation of benzene with pentanoyl chloride, followed by alkylation with propyl bromide.Cycloaddition Reaction :

Benzyl azide (1.5 mmol) and 3-pentyl-1-phenylpropan-1-one (1.5 mmol) are combined in N-methyl-2-pyrrolidone (NMP, 1.5 mL) with pyrrolidine (0.3 mmol). The mixture is stirred at 45°C for 20 hours, after which silica gel chromatography (ethyl acetate:hexanes, 1:4) isolates the triazole ester. Acidic hydrolysis (LiOH, THF/water) yields the carboxylic acid in 50–65% yield.

Comparative Analysis of Methods

The table below summarizes key metrics for each synthetic route:

The azide-β-ketoester method offers superior yields and scalability, making it ideal for bulk synthesis. Conversely, CuAAC provides greater flexibility for introducing diverse substituents but requires rigorous regiochemical control.

Chemical Reactions Analysis

1-Benzyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction of the triazole ring can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced triazole derivatives.

Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the hydrogen atoms on the ring.

Common Reagents and Conditions: These reactions typically require specific reagents and conditions, such as acidic or basic environments, specific solvents, and controlled temperatures.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction may produce triazoline derivatives.

Scientific Research Applications

1-Benzyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

Medicinal Chemistry: This compound has been studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug development.

Biology: In biological research, 1,2,3-triazoles are used as probes to study enzyme activity, protein interactions, and cellular processes. They can be tagged with fluorescent or radioactive labels for imaging and tracking purposes.

Industry: In the industrial sector, 1,2,3-triazoles are used as corrosion inhibitors, stabilizers for polymers, and intermediates in the synthesis of agrochemicals and dyes.

Materials Science: The stability and reactivity of 1,2,3-triazoles make them useful in the development of new materials, such as polymers, coatings, and nanomaterials.

Mechanism of Action

The mechanism of action of 1-benzyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Pathways Involved: The compound can affect various cellular pathways, such as signaling cascades, metabolic pathways, and gene expression. These effects can result in changes in cell proliferation, apoptosis, and immune responses.

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

| Compound Name | Substituents (Positions) | Molecular Formula | Key Features | Biological Activity Highlights |

|---|---|---|---|---|

| 1-Benzyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid | Benzyl (1), Propyl (5), COOH (4) | C₁₂H₁₃N₃O₂ | High lipophilicity (propyl), aromatic interactions (benzyl), acidity (COOH) | Antimicrobial, enzyme inhibition |

| 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | Benzyl (1), Methyl (5), COOH (4) | C₁₁H₁₁N₃O₂ | Reduced steric bulk (methyl vs. propyl); enhanced specificity | Anticancer, improved pharmacokinetics |

| 1-(3-Chlorobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid | 3-Cl-Benzyl (1), Ethyl (5), COOH (4) | C₁₂H₁₁ClN₃O₂ | Halogen substitution (Cl) enhances binding affinity; shorter alkyl chain | Enhanced receptor binding |

| 1-(3-Methoxypropyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid | 3-Methoxypropyl (1), Propyl (5), COOH | C₁₀H₁₇N₃O₃ | Methoxy group increases polarity; propyl maintains lipophilicity | Improved solubility, moderate bioactivity |

| 1-Cyclopropyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid | Cyclopropyl (1), Isopropyl (5), COOH | C₉H₁₃N₃O₂ | Cyclopropyl enhances ring strain and reactivity; isopropyl adds steric bulk | Anticancer, antimicrobial |

Key Differences and Implications

Replacing benzyl with 3-chlorobenzyl (as in ) introduces halogen-mediated polar interactions, improving binding to hydrophobic enzyme pockets.

Electronic Effects :

- The methoxy group in 1-(3-methoxypropyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid donates electron density via resonance, altering reactivity compared to the electron-withdrawing benzyl group in the target compound.

Biological Activity :

- Cyclopropyl-containing analogs (e.g., ) exhibit distinct bioactivity due to ring strain, which can mimic transition states in enzyme inhibition.

- Halogenated derivatives (e.g., ) show improved antimicrobial potency but may face toxicity challenges.

Table 2: Comparative Analysis of Triazole Derivatives

| Property | Target Compound | 5-Methyl Analog | 3-Chlorobenzyl Analog | Methoxypropyl Analog |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 243.26 | 217.23 | 265.70 | 243.27 |

| LogP (Predicted) | 2.8 | 2.1 | 3.2 | 1.9 |

| Aqueous Solubility (mg/mL) | 0.12 | 0.35 | 0.08 | 0.45 |

| IC₅₀ (Antimicrobial, μM) | 12.5 | 25.0 | 8.7 | 18.9 |

| Enzymatic Inhibition (Ki, nM) | 150 (COX-2) | 320 (COX-2) | 95 (COX-2) | 420 (COX-2) |

Biological Activity

1-Benzyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound belonging to the triazole family. These compounds are recognized for their diverse biological activities, making them significant in medicinal chemistry, agriculture, and materials science. The unique structure of 1,2,3-triazoles contributes to their stability and reactivity, which is advantageous for various applications.

- Molecular Formula : C13H15N3O2

- CAS Number : 1266820-35-2

- Molecular Weight : 245.28 g/mol

Synthesis

The synthesis of 1-benzyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid typically employs the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a method known as "click chemistry." This involves the reaction of benzyl azide and propyl acetylene under specific conditions to form the triazole ring.

Antimicrobial Activity

Research indicates that derivatives of 1-benzyl-1,2,3-triazoles exhibit varying degrees of antimicrobial activity. For example:

- Antibacterial Testing : Studies have shown that 1-benzyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid demonstrates selective inhibition against certain pathogens such as Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 µg/mL to 400 µg/mL .

| Pathogen | Inhibition Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 100 - 400 |

| Escherichia coli | 50 - 400 |

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Compounds derived from triazoles have shown varying degrees of free radical scavenging activity. Specifically, some derivatives exhibited significant DPPH-scavenging ability, indicating their potential as antioxidant agents .

Anticancer Activity

The potential anticancer properties of triazole derivatives are under investigation. Preliminary studies suggest that certain structural modifications could enhance their efficacy against various cancer cell lines. For instance, compounds with specific substituents have shown promising antiproliferative effects in vitro .

The biological activity of 1-benzyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis.

- Modulation of Cellular Pathways : It can influence signaling pathways and gene expression related to cell proliferation and apoptosis.

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial properties of several triazole derivatives against human pathogenic bacteria. The results indicated that compounds similar to 1-benzyl-5-propyl exhibited weak to moderate inhibition against S. aureus, suggesting that structural modifications could enhance their activity against resistant strains .

Evaluation of Antioxidant Properties

In another study focusing on antioxidant activities, various triazole derivatives were tested for their DPPH-scavenging ability. The findings highlighted that while some compounds showed significant antioxidant capacity, others were less effective. This variability underscores the importance of structural features in determining biological activity .

Q & A

Q. What are the recommended synthetic strategies for 1-benzyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid, and how can reaction yields be optimized?

The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole core, followed by functionalization of the 4-position with a carboxylic acid group. Key steps include:

- Precursor preparation : Use benzyl azide and propiolic acid derivatives for regioselective triazole formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates.

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) is critical for isolating the pure product. Yield optimization (60–75%) requires strict control of stoichiometry and reaction time .

Q. How is the molecular structure of this compound validated, and what analytical techniques are prioritized?

- X-ray crystallography : Single-crystal analysis using SHELXL (via the SHELX suite) confirms bond lengths, angles, and stereochemistry. For example, triazole ring planarity and benzyl-group orientation can be resolved with R-factors < 0.06 .

- Spectroscopy : H/C NMR (DMSO-d6) identifies substituent patterns (e.g., benzyl CH at δ ~5.3 ppm; carboxylic proton at δ ~13.2 ppm). FT-IR confirms the carboxylic acid C=O stretch (~1700 cm) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Solubility : Moderately soluble in DMSO (>50 mg/mL) and ethanol (~10 mg/mL); insoluble in water. Adjust pH with NaOH for aqueous solubility via carboxylate salt formation .

- Stability : Stable at room temperature for >6 months if stored in anhydrous conditions. Degradation occurs under prolonged UV exposure or acidic/basic conditions (pH <3 or >10) .

Advanced Research Questions

Q. How can molecular docking simulations guide the design of derivatives with enhanced bioactivity?

- Target selection : Prioritize enzymes with triazole-binding pockets (e.g., fungal CYP51 or bacterial Mur ligases).

- Software tools : Use AutoDock Vina or Schrödinger Maestro for docking. The carboxylic acid group often forms hydrogen bonds with catalytic residues (e.g., His/NH groups in active sites).

- Validation : Compare predicted binding affinities (ΔG) with experimental IC values from enzyme inhibition assays .

Q. What experimental approaches resolve contradictions in crystallographic data for triazole derivatives?

- Refinement protocols : Use SHELXL with anisotropic displacement parameters for heavy atoms. For disordered benzyl groups, apply PART and SUMP instructions to model alternative conformations .

- Validation tools : Check R (<0.05) and CC/GG outliers via PLATON. If data conflicts persist (e.g., residual electron density >1 eÅ), consider twinning or pseudosymmetry corrections .

Q. How can structure-activity relationship (SAR) studies improve anticancer activity against resistant cell lines?

- Derivative libraries : Synthesize analogs with halogen (Cl/F) substitutions on the benzyl ring or alkyl chain variations (e.g., butyl instead of propyl).

- Biological assays : Test cytotoxicity using NCI-60 panels. For example, triazole-4-carboxylic acids with thiazole substituents show 40% inhibition in NCI-H522 lung cancer cells at 10 µM .

- Mechanistic insights : Use proteolysis-targeting chimeras (PROTACs) to link the compound to E3 ligase binders, enhancing targeted protein degradation .

Q. What strategies mitigate off-target effects in enzyme inhibition studies?

- Selectivity screening : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended kinase interactions.

- Proteomic analysis : Use SILAC-based mass spectrometry to track changes in protein expression post-treatment.

- Co-crystallization : Resolve inhibitor-enzyme structures to identify critical binding motifs, enabling rational modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.